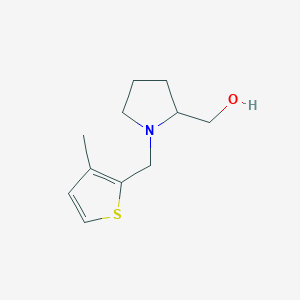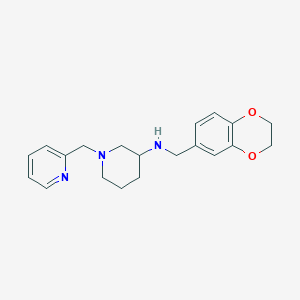![molecular formula C11H19N3O B5979828 [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol](/img/structure/B5979828.png)
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol: is a complex organic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol typically involves the construction of the imidazole and piperidine rings followed by their subsequent coupling. One common method involves the alkylation of a piperidine derivative with an imidazole derivative under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, facilitating the nucleophilic attack on the piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid.
Reduction: Reduction reactions can target the imidazole ring, potentially hydrogenating it to form a saturated ring.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products:
Oxidation: Conversion to [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]carboxylic acid.
Reduction: Formation of a saturated imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its imidazole ring is particularly useful in mimicking the histidine residue in proteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The compound’s overall effect is determined by its ability to bind to these targets and alter their function.
Comparaison Avec Des Composés Similaires
- [1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]methanol
- [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]methanol
- [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol
Uniqueness: The unique aspect of [1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol lies in the specific positioning of the methyl group on the imidazole ring and the methanol group on the piperidine ring. This specific arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-11(13-8-12-9)6-14-4-2-3-10(5-14)7-15/h8,10,15H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBFIAMSCKACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5979755.png)
![2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5979761.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5979762.png)
![2-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxoacetamide](/img/structure/B5979765.png)
![7-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979770.png)
![1-(tert-butylamino)-3-[(E)-[1-(3,4-dimethoxyphenyl)cyclopentyl]methylideneamino]oxypropan-2-ol;hydrochloride](/img/structure/B5979774.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B5979778.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide](/img/structure/B5979785.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide](/img/structure/B5979795.png)
![N-(1-{[2-(5-bromo-3-ethoxy-2-hydroxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5979798.png)
![N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5979806.png)

![2-(acetylamino)-N-(3-chloro-4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5979825.png)
